1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

Catalog No.
S3031006
CAS No.
851800-21-0
M.F
C19H19FN2OS
M. Wt
342.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazo...

CAS Number

851800-21-0

Product Name

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

IUPAC Name

1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone

Molecular Formula

C19H19FN2OS

Molecular Weight

342.43

InChI

InChI=1S/C19H19FN2OS/c1-14-3-2-4-16(11-14)12-18(23)22-10-9-21-19(22)24-13-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3

InChI Key

FESJKQQHSMGVHL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)F

solubility

not available

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone, commonly referred to as FUBIMINA, is a synthetic compound belonging to the class of thioimidazoles. Its molecular formula is C19H19FN2OS, and it has a molecular weight of 342.43 g/mol. The compound is characterized by its complex structure, which includes an imidazole ring and a thioether linkage, contributing to its unique chemical properties. FUBIMINA was first synthesized by Japanese researchers in 2013 and has since been studied for its potential pharmacological applications.

Typical of thioimidazole derivatives. These include:

  • Nucleophilic substitutions: The sulfur atom in the thioether group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation reactions: The thioether can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Condensation reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

These reactions highlight the versatility of FUBIMINA in synthetic organic chemistry.

FUBIMINA exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have indicated that compounds within the thioimidazole class can inhibit cell growth and exhibit cytotoxic effects against various cancer cell lines. Additionally, FUBIMINA has shown promise in modulating tubulin polymerization, which is crucial for cancer cell division . Its biological profile suggests potential applications in developing new therapeutic agents.

The synthesis of FUBIMINA typically involves a multi-step process:

  • Formation of the thioether: The reaction of 4-fluorobenzyl mercaptan with suitable electrophiles forms the thioether linkage.
  • Imidazole ring construction: This can be achieved through cyclization reactions involving appropriate precursors.
  • Final modifications: The introduction of the m-tolyl group and subsequent functionalization lead to the final product.

Methods such as microwave-assisted synthesis have been explored to enhance efficiency and reduce environmental impact during the synthesis process .

FUBIMINA has several applications in scientific research:

  • Antimicrobial agents: Due to its biological activity, it is being studied for potential use as an antimicrobial compound.
  • Cancer therapeutics: Its ability to inhibit cell growth positions it as a candidate for developing new anticancer drugs.
  • Chemical synthesis: FUBIMINA's structure allows it to serve as a building block in organic synthesis, particularly in creating more complex molecules.

Research on FUBIMINA's interactions with biological targets is ongoing. Preliminary studies suggest that it may interact with tubulin, influencing microtubule dynamics and thereby affecting cancer cell proliferation. Further investigation into its binding affinity and mechanism of action will be crucial for understanding its therapeutic potential .

FUBIMINA shares structural similarities with several other compounds within the thioimidazole class and imidazole derivatives. Some notable similar compounds include:

Compound NameStructural FeaturesUnique Aspects
4-FluorobenzylthioimidazoleContains fluorobenzyl and imidazoleSimpler structure, less biological activity
Benzimidazole derivativesImidazole ring fused with benzeneBroader range of biological activities
Thiazole derivativesContains sulfur and nitrogen in a five-membered ringDifferent electronic properties affecting reactivity

FUBIMINA's unique combination of a thioether linkage and an imidazole ring distinguishes it from these compounds, potentially enhancing its biological efficacy and synthetic utility .

XLogP3

3.7

Dates

Last modified: 08-17-2023

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